An In-depth Technical Guide to the Chemical Properties of Alkali Blue 6B Monosodium (IND)
An In-depth Technical Guide to the Chemical Properties of Alkali Blue 6B Monosodium (IND)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Alkali Blue 6B monosodium salt, a versatile triphenylmethane dye. This document details its physicochemical characteristics, and applications in protein analysis and heavy metal remediation, supported by experimental protocols and graphical representations of workflows.
Chemical Identity and Physicochemical Properties
Alkali Blue 6B monosodium salt is the sulfonated sodium salt of Colour Index (C.I.) 42765. The monosodium salt is favored in commercial preparations due to its superior crystallinity and solubility in methanol.[1] There are multiple CAS numbers and molecular formulas associated with "Alkali Blue 6B," which can refer to the free acid form or other salt forms. For the purpose of this guide, we will focus on the monosodium form, often indexed under CAS number 1324-80-7.
Table 1: Chemical Identifiers for Alkali Blue 6B Monosodium Salt
| Identifier | Value |
| Chemical Name | Sodium;4-[[4-[[4-(phenylamino)phenyl][4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl]phenyl]amino]benzenesulfonate |
| Synonyms | C.I. Acid Blue 110, C.I. 42765 monosodium salt, Alkali Blue 6B sodium salt |
| CAS Number | 1324-80-7[2][3] |
| Molecular Formula | C₃₇H₃₀N₃NaO₄S[3] |
| Molecular Weight | 635.71 g/mol [3] |
| C.I. Number | 42765 / Acid Blue 110 |
Table 2: Physicochemical Properties of Alkali Blue 6B Monosodium Salt
| Property | Value |
| Appearance | Dark blue powder |
| Melting Point | >250 °C[1] |
| Solubility | Sparingly soluble in water; Soluble in ethanol[1] and methanol (≥1 mg/mL)[1] |
| pH Indicator Range | pH 9.4 (Blue) to pH 14.0 (Red)[3][4] |
| UV-Vis Absorption Maximum (λmax) | ~612 nm[5] |
| LogP | 10.477 (for the free acid form, indicating high hydrophobicity)[1] |
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the aqueous solubility of Alkali Blue 6B monosodium salt.
Methodology:
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Preparation of a Supersaturated Solution: Add an excess amount of Alkali Blue 6B monosodium salt to a known volume of deionized water in a sealed, airtight container.
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Equilibration: Place the container in a constant temperature bath (e.g., 25 °C) and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
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Phase Separation: After equilibration, centrifuge the solution at high speed to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred.
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Quantification:
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Prepare a series of standard solutions of known concentrations of Alkali Blue 6B monosodium salt in water.
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Measure the absorbance of the standard solutions and the saturated supernatant at the λmax (~612 nm) using a UV-Vis spectrophotometer.
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Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
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Determine the concentration of the dye in the supernatant by interpolating its absorbance on the calibration curve. This concentration represents the aqueous solubility.
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UV-Vis Spectrophotometric Analysis and Molar Absorptivity
This protocol describes the determination of the UV-Vis absorption spectrum and the molar absorptivity of Alkali Blue 6B monosodium salt.
Methodology:
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Solvent Selection: Choose a suitable solvent in which the dye is readily soluble, such as ethanol or methanol. The solvent should be transparent in the visible region of the spectrum.
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Preparation of Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
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Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbances within the linear range of the spectrophotometer (typically 0.1 to 1.0).
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Spectral Scan: For one of the working solutions, perform a wavelength scan over the visible range (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax).
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Absorbance Measurements: Measure the absorbance of all the working solutions at the determined λmax.
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Calculation of Molar Absorptivity (ε):
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According to the Beer-Lambert law, A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration.
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Plot a graph of absorbance versus molar concentration. The slope of the resulting straight line will be the molar absorptivity (ε).
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Determination of pH Indicator Range
This protocol details the method for visually determining the pH transition range of Alkali Blue 6B monosodium salt.
Methodology:
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Preparation of Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from approximately 8 to 15.
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Preparation of Indicator Solution: Prepare a dilute solution of Alkali Blue 6B monosodium salt in a suitable solvent (e.g., ethanol or water).
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Color Observation:
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To a set of clean test tubes, add a fixed volume of each buffer solution.
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Add a small, consistent amount (e.g., 1-2 drops) of the indicator solution to each test tube.
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Observe and record the color of the solution in each test tube against a white background.
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Determination of Transition Range: The pH range over which the color changes from blue to red is the visual transition interval of the indicator.
Applications in Biochemical Research
Alkali Blue 6B monosodium salt is utilized in various biochemical and medical research applications due to its ability to interact with proteins and chelate heavy metal ions.[6]
Protein Adsorption Studies
The interaction of Alkali Blue 6B monosodium salt with proteins can be leveraged in protein adsorption studies.
Experimental Workflow:
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Protein Immobilization (Optional): The target protein can be immobilized on a solid support (e.g., microbeads, microplate wells).
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Incubation with Dye: The immobilized protein is incubated with a solution of Alkali Blue 6B monosodium salt of a known concentration.
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Washing: The solid support is washed to remove any unbound dye.
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Quantification of Bound Dye: The amount of dye bound to the protein can be quantified. This can be done either by eluting the bound dye and measuring its absorbance or by directly measuring the color intensity on the solid support.
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Data Analysis: The amount of bound dye can be related to the amount of adsorbed protein.
Heavy Metal Removal
Alkali Blue 6B monosodium salt contains functional groups such as -SO₃H, -NH, and -OH, which can participate in the chelation of divalent heavy metal ions.[6]
Experimental Workflow:
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Preparation of Contaminated Solution: A solution containing a known concentration of a heavy metal ion (e.g., Cd²⁺, Pb²⁺, Zn²⁺) is prepared.
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Adsorption: A known amount of an adsorbent material functionalized with Alkali Blue 6B is added to the heavy metal solution.
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Equilibration: The mixture is agitated for a specific period to allow for the adsorption of the metal ions onto the functionalized adsorbent.
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Separation: The adsorbent is separated from the solution by filtration or centrifugation.
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Analysis of Remaining Metal Ions: The concentration of the heavy metal ions remaining in the supernatant is determined using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
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Calculation of Removal Efficiency: The percentage of heavy metal removed from the solution is calculated based on the initial and final concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. biobasic.com [biobasic.com]
- 3. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Solubility Treatment of Acid Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. Absorption [Alkali Blue 6B] | AAT Bioquest [aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
